molecular formula C38H76N2NiS4 B14419164 N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) CAS No. 85298-61-9

N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+)

Cat. No.: B14419164
CAS No.: 85298-61-9
M. Wt: 748.0 g/mol
InChI Key: MQVYSKYRIXTLGC-UHFFFAOYSA-L
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Description

N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is a coordination compound where nickel is complexed with N,N-bis(7-methyloctyl)carbamodithioate ligands. This compound is known for its unique chemical properties and applications in various fields, including industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) typically involves the reaction of nickel salts with N,N-bis(7-methyloctyl)carbamodithioate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The ligands are prepared by reacting 7-methyloctylamine with carbon disulfide, followed by the addition of a nickel salt to form the final complex.

Industrial Production Methods

In industrial settings, the production of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other oxidation products.

    Reduction: Reduction reactions can convert the nickel(2+) center to a lower oxidation state, often using reducing agents like hydrogen or hydrazine.

    Substitution: Ligand substitution reactions can occur, where the N,N-bis(7-methyloctyl)carbamodithioate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are commonly used.

    Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel oxides, while reduction can produce nickel metal or lower oxidation state complexes.

Scientific Research Applications

N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of lubricants, rubber additives, and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) involves its interaction with molecular targets through coordination chemistry. The nickel center can interact with various substrates, facilitating catalytic reactions. The ligands provide stability and specificity to the complex, allowing it to participate in specific pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    Nickel bis(diisononylcarbamodithioato-S,S’): Similar in structure but with different alkyl groups on the ligands.

    Nickel bis(dibutyldithiocarbamate): Another nickel complex with dithiocarbamate ligands but different alkyl groups.

Uniqueness

N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The 7-methyloctyl groups provide steric hindrance and electronic effects that influence the compound’s behavior in various reactions and applications.

Properties

CAS No.

85298-61-9

Molecular Formula

C38H76N2NiS4

Molecular Weight

748.0 g/mol

IUPAC Name

N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+)

InChI

InChI=1S/2C19H39NS2.Ni/c2*1-17(2)13-9-5-7-11-15-20(19(21)22)16-12-8-6-10-14-18(3)4;/h2*17-18H,5-16H2,1-4H3,(H,21,22);/q;;+2/p-2

InChI Key

MQVYSKYRIXTLGC-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCN(CCCCCCC(C)C)C(=S)[S-].CC(C)CCCCCCN(CCCCCCC(C)C)C(=S)[S-].[Ni+2]

Origin of Product

United States

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